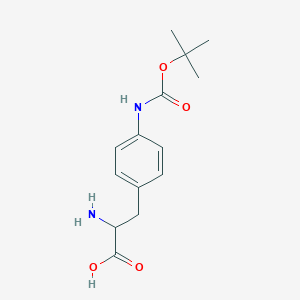

4-(Boc-amino)-L-phenylalanine

Description

Significance of Unnatural Amino Acids in Expanding the Genetic Code and Protein Functionality

The 20 naturally occurring amino acids, dictated by the universal genetic code, provide the fundamental blueprint for life. However, the chemical diversity of their side chains is limited. Unnatural amino acids (UAAs) introduce a vast array of new chemical functionalities, such as bioorthogonal handles, fluorescent probes, and post-translational modifications. acs.orgfrontiersin.org The ability to site-specifically incorporate these UAAs into proteins, a technique known as genetic code expansion, has revolutionized our ability to study and engineer protein function. ucsf.edunih.gov This is achieved by creating an "orthogonal" tRNA-synthetase pair that uniquely recognizes the UAA and its corresponding codon, without interfering with the cell's natural protein synthesis machinery. nih.gov This powerful technology has been successfully applied in various organisms, from bacteria to eukaryotes, enabling researchers to probe protein interactions, track their localization within cells, and even create novel biocatalysts and therapeutic proteins. hep.com.cn

Role of Orthogonally Protected Amino Acids in Complex Biomacromolecular Synthesis

The synthesis of complex peptides and proteins outside of a biological system, particularly through solid-phase peptide synthesis (SPPS), relies heavily on the concept of orthogonal protection. nih.govresearchgate.net In SPPS, amino acids are added sequentially to a growing peptide chain that is anchored to a solid support. To ensure that the correct peptide bond is formed, the reactive groups of the amino acids (the α-amino group, the C-terminal carboxyl group, and any reactive side chains) must be temporarily masked with protecting groups. peptide.comiris-biotech.de

Orthogonality in this context refers to the ability to selectively remove one type of protecting group in the presence of others by using different chemical conditions. researchgate.netiris-biotech.de This allows for precise control over the synthesis process, enabling the construction of complex, multi-functional biomacromolecules. nih.gov The two most common orthogonal protection schemes in SPPS are the Boc/Bzl and Fmoc/tBu strategies. researchgate.net The choice of protecting groups is critical for the success of the synthesis, especially when creating long or complex peptides, or when incorporating modifications like cyclization or labeling. peptide.com

Overview of 4-(Boc-amino)-L-phenylalanine as a Versatile Building Block in Academic Research

Among the vast library of modified amino acids, this compound stands out as a particularly useful and versatile building block in academic and pharmaceutical research. chemimpex.com This compound is a derivative of the natural amino acid L-phenylalanine, where a tert-butyloxycarbonyl (Boc) protecting group is attached to an amino group at the para-position of the phenyl ring. The Boc group is a well-established and widely used protecting group in organic synthesis, known for its stability under a range of conditions and its straightforward removal with acid.

The presence of the Boc-protected amino group on the side chain allows for further chemical modifications after its selective deprotection. This feature makes this compound a valuable tool for creating peptides with unique properties or for attaching other molecules, such as drugs or imaging agents, in a process known as bioconjugation. chemimpex.comnetascientific.com Its utility is further enhanced in derivatives where the α-amino group is protected with an Fmoc group, creating an orthogonally protected building block ideal for SPPS. chemimpex.com This dual protection scheme allows for the selective removal of the Fmoc group to extend the peptide chain, while the Boc group on the side chain remains intact for later manipulation.

The versatility of this compound and its derivatives has led to their use in a variety of research areas, including the development of peptide-based therapeutics, the study of protein structure and function, and the creation of novel biomaterials. chemimpex.comchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMNAMRCSPROFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies of 4 Boc Amino L Phenylalanine and Its Analogs

Stereoselective Synthesis of 4-(Boc-amino)-L-phenylalanine

The synthesis of this compound typically starts from commercially available L-phenylalanine or a derivative thereof, such as 4-nitro-L-phenylalanine or 4-amino-L-phenylalanine. A primary challenge in these multi-step syntheses is the preservation of the enantiomeric purity of the final product.

Strategies for Maintaining Chiral Purity During Synthesis

Maintaining chiral purity at the α-carbon is a critical aspect of the synthesis. Any step that involves the deprotonation of the α-proton or harsh reaction conditions can lead to racemization.

Key strategies to prevent stereochemical erosion include:

Starting from an Enantiopure Precursor: The most common approach is to begin with a readily available and enantiomerically pure starting material, such as L-phenylalanine. Subsequent transformations are then carried out under conditions known to avoid racemization. For instance, a scalable, chromatography-free synthesis of 4-azido-L-phenylalanine from L-phenylalanine has been developed that proceeds without any detectable loss of stereochemistry. nih.gov This azide (B81097) can then be reduced to an amine and subsequently protected.

Mild Reaction Conditions: The use of harsh bases or high temperatures is generally avoided, particularly in steps involving the modification of the carboxylic acid or the α-amino group. For example, esterification reactions that use coupling agents in the presence of excess base can be detrimental to stereochemistry. nih.gov

Enzymatic Resolution: In cases where a racemic or partially racemized mixture is produced, enzymatic methods can be employed. Enzymes like aminoacylases or lipases can selectively act on one enantiomer, allowing for the separation of the desired L- or D-isomer. Subtilisin-type enzymes, for example, have been used for the enzymatic hydrolysis of N-benzyloxycarbonyl DL-amino acid esters to yield enantiopure L-amino acids. beilstein-journals.org

Chiral Auxiliaries and Catalysts: Asymmetric synthesis routes can employ chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. For instance, visible light-promoted photoredox catalysis using a chiral sulfinyl imine as a radical acceptor has been developed for the stereoselective synthesis of various unnatural α-amino acids. chemrxiv.orgrsc.org

A dependable route involves the nitration of L-phenylalanine to produce 4-nitro-L-phenylalanine, followed by protection of the α-amino group. The nitro group is then reduced to an amine, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group. Finally, deprotection of the α-amino group yields the target compound. Each step must be carefully controlled to prevent racemization.

Palladium-Catalyzed Reactions in the Introduction of Functional Groups

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the phenyl ring of phenylalanine derivatives, often proceeding with high efficiency and under mild conditions compatible with sensitive functional groups.

Heck-Matsuda Reaction: This reaction has been effectively used for the side-chain modification of 4-aminophenylalanine derivatives. rsc.org The process involves the formation of an arenediazonium salt from the 4-amino group, which then undergoes a palladium(0)-catalyzed coupling with various alkenes. rsc.orgrsc.org This allows for the introduction of cinnamate, vinylsulfone, and stilbene (B7821643) side-chains, creating a diverse range of unnatural amino acids. A two-step process, involving the isolation of the tetrafluoroborate (B81430) diazonium salt followed by the Heck-Matsuda reaction, has been shown to be an efficient method. rsc.org

Suzuki and Negishi Couplings: These reactions are instrumental in forming carbon-carbon bonds. For example, enantiomerically pure 4-borono-L-phenylalanine (L-BPA) has been synthesized from 4-iodo-L-phenylalanine derivatives via a palladium-catalyzed cross-coupling reaction with pinacolborane. researchgate.net Similarly, Negishi cross-coupling reactions between organozinc iodides and aryl halides, catalyzed by Pd(0), provide a direct route to protected fluorinated phenylalanine analogs. beilstein-journals.org

Tsuji-Trost Reaction: This palladium-catalyzed substitution of allylic leaving groups can be used to form macrocycles by engaging native peptide functionality, including amines, without the need for protecting groups. escholarship.org This highlights the versatility of palladium catalysis in modifying phenylalanine-containing peptides.

| Reaction Type | Substrate | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Heck-Matsuda | 4-Aminophenylalanine derivative | Pd(OAc)₂, NaNO₂, HBF₄, alkene | Cinnamate/Stilbene derivatives | rsc.org |

| Suzuki Coupling | 4-Iodo-L-phenylalanine derivative | [PdCl₂(PPh₃)₂], pinacolborane | 4-Borono-L-phenylalanine derivative | researchgate.net |

| Negishi Coupling | (R)-Iodoalanine-derived organozinc | Pd(0), Aryl halide | Fluorinated L-phenylalanine analogs | beilstein-journals.org |

| Tsuji-Trost | Peptide with p-aminophenylalanine | Pd(PPh₃)₄ | Macrocyclic aryl amines | escholarship.org |

Orthogonal Protection Strategies for Multi-Functionalized Phenylalanine Derivatives

In the synthesis of complex peptides or derivatized amino acids, orthogonal protecting groups are essential. iris-biotech.de Orthogonality means that two or more protecting groups can be removed selectively under different chemical conditions, without affecting the others. iris-biotech.de This allows for site-specific modifications. For a molecule like this compound, where both an α-amino group and a side-chain amino group are present, this strategy is indispensable.

Fmoc/Boc Orthogonality for Selective Deprotection

The most widely used orthogonal protection scheme in modern solid-phase peptide synthesis (SPPS) is the combination of the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. iris-biotech.deiris-biotech.depeptide.com

Fmoc Group (Base-Labile): The Fmoc group is typically used to protect the α-amino group of the amino acid. It is stable to acidic conditions but is readily cleaved by a base, most commonly a solution of piperidine (B6355638) in DMF. iris-biotech.depeptide.com

Boc Group (Acid-Labile): The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA). peptide.com

In the context of synthesizing a peptide with this compound, the α-amino group would be protected with Fmoc, and the side-chain amino group at the 4-position is protected with Boc. During SPPS, the temporary Fmoc group is removed at each cycle of amino acid addition. The Boc group on the phenylalanine side chain remains intact throughout the synthesis and is only removed during the final step when the completed peptide is cleaved from the solid support using a strong acid like TFA. nih.gov This orthogonality ensures that the side-chain amine does not interfere with the peptide chain elongation.

Alloc-Based Protection Schemes for Side-Chain Functionalization

To achieve even greater synthetic flexibility, a third orthogonal protecting group can be introduced. The allyloxycarbonyl (Alloc) group is a valuable tool for this purpose.

Alloc Group (Palladium-Labile): The Alloc group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. iris-biotech.deug.edu.pl It is selectively cleaved by palladium-catalyzed reactions, typically using a catalyst like Pd(PPh₃)₄ in the presence of a scavenger such as phenylsilane (B129415) (PhSiH₃). ug.edu.pl

This three-dimensional orthogonality (Fmoc/Boc/Alloc) allows for complex synthetic designs. For example, one could synthesize a phenylalanine derivative with:

An Fmoc -protected α-amino group for peptide chain elongation.

A Boc -protected functional group on the phenyl ring.

An Alloc -protected functional group at a different position (e.g., on a lysine (B10760008) residue elsewhere in the peptide).

After assembling the peptide backbone via Fmoc-SPPS, the Alloc group could be selectively removed on the solid phase using a palladium catalyst. The newly deprotected functional group could then be modified, for instance, by attaching a fluorescent label or a small molecule. Finally, the peptide would be cleaved from the resin and the Boc-protected side chains deprotected simultaneously with TFA. This strategy has been used to create branched, cyclic, and other side-chain modified peptides. nih.govsigmaaldrich.com

| Protecting Group | Abbreviation | Typical Use | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Side-chain amine (e.g., Phe(4-NH₂)) | Strong acid (e.g., TFA) | Stable to base and Pd catalysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Base (e.g., 20% Piperidine in DMF) | Stable to acid and Pd catalysis |

| Allyloxycarbonyl | Alloc | Orthogonal side-chain/α-amino protection | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | Stable to acid and base |

Preparation of Advanced Analogs for Specific Research Applications

The strategic derivatization of this compound and its precursors opens avenues for creating sophisticated tools for chemical biology and pharmaceutical research. The introduction of specific functional groups onto the phenylalanine scaffold allows for the synthesis of analogs with unique reactivity and properties.

Synthesis of Halogenated Analogs (e.g., Iodinated, Brominated)

Halogenated phenylalanine derivatives are valuable intermediates in organic synthesis, particularly for cross-coupling reactions, and as probes in biochemical studies. The synthesis of these analogs often starts from L-phenylalanine, which is then halogenated and subsequently protected.

Direct iodination of L-phenylalanine can be achieved using reagents like iodine and sodium iodate (B108269) in a mixture of glacial acetic acid and sulfuric acid. nih.gov To control reactivity in subsequent steps, the amino group is typically protected with a Boc group. For instance, N-Boc-4-iodo-L-phenylalanine can be prepared by treating 4-iodo-L-phenylalanine with Boc anhydride. nih.gov This iodinated and protected analog serves as a key precursor for many other functionalized phenylalanines.

Similarly, brominated analogs can be synthesized. Boc-4-bromo-L-phenylalanine is a commercially available reagent that is widely used in peptide synthesis. beilstein-journals.org Its synthesis can be achieved through electrophilic aromatic bromination of N-Boc-L-phenylalanine. These halogenated derivatives, particularly the iodo- and bromo-analogs, are crucial for the introduction of other functionalities via palladium-catalyzed cross-coupling reactions. mdpi.com

Table 1: Synthesis of Halogenated Phenylalanine Analogs

| Precursor | Reagents | Product | Key Features |

|---|---|---|---|

| L-Phenylalanine | I₂ / NaIO₃, H₂SO₄/AcOH | 4-Iodo-L-phenylalanine | Direct iodination of the aromatic ring. nih.gov |

| 4-Iodo-L-phenylalanine | Boc₂O, Et₃N | N-Boc-4-iodo-L-phenylalanine | Protection of the amino group for further modifications. nih.gov |

Synthesis of Azido-Functionalized Phenylalanine Derivatives

4-Azido-L-phenylalanine is a highly versatile unnatural amino acid used extensively in chemical biology for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the site-specific labeling of proteins and other biomolecules.

A common and reliable method for the synthesis of 4-azido-L-phenylalanine involves an Ullmann-type coupling reaction. nih.gov This approach starts with N-Boc-4-iodo-L-phenylalanine, which undergoes a copper(I)-catalyzed reaction with sodium azide. nih.govresearchgate.net The reaction is typically carried out in the presence of a copper(I) source, such as copper(I) iodide, and a ligand to stabilize the copper catalyst. While early methods used L-proline as a ligand, other ligands have been explored to improve reliability and yield. nih.gov After the azidation step, the Boc protecting group can be removed using acidic conditions to yield the final product, 4-azido-L-phenylalanine. nih.gov It is important to note that while the synthesis itself is generally safe, the isolated 4-azido-L-phenylalanine product has been reported to have explosive characteristics. nih.govresearchgate.net

Table 2: Synthesis of 4-Azido-L-phenylalanine

| Precursor | Reagents | Product | Reaction Type |

|---|---|---|---|

| N-Boc-4-iodo-L-phenylalanine | NaN₃, CuI, Ligand (e.g., L-proline) | N-Boc-4-azido-L-phenylalanine | Ullmann-type C-N coupling nih.gov |

Preparation of Alkyne- or Cyano-Functionalized Phenylalanine Probes

Alkyne- and cyano-functionalized phenylalanine derivatives are valuable tools in chemical biology. The alkyne group serves as a handle for click chemistry, similar to the azide group, while the cyano group can be used as an infrared (IR) probe to study protein environments.

The synthesis of alkyne-functionalized phenylalanine analogs is often achieved through Sonogashira coupling. wikipedia.org This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. For instance, N-Boc-4-iodo-L-phenylalanine can be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to introduce the alkyne functionality. researchgate.netresearchgate.net A one-pot synthesis of alkynyl-conjugated phenylalanine analogues from a tyrosine derivative has also been reported, involving hydroxyl group activation followed by a copper-free Sonogashira cross-coupling. acs.orgnih.gov

Table 3: Synthesis of Alkyne- and Cyano-Functionalized Phenylalanine Analogs

| Precursor | Reagents | Product | Reaction Type |

|---|---|---|---|

| N-Boc-4-iodo-L-phenylalanine | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | N-Boc-4-alkynyl-L-phenylalanine | Sonogashira coupling wikipedia.orgresearchgate.net |

| N-(Diphenylmethylene)glycine tert-butyl ester | 4-(Bromomethyl)benzonitrile, Phase-transfer catalyst | 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester | Enantioselective alkylation nih.gov |

Synthesis of Boronated Phenylalanine Derivatives for Specialized Research (e.g., BNCT Agent Development)

Boronated phenylalanine derivatives, particularly 4-borono-L-phenylalanine (L-BPA), are of significant interest for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. The synthesis of these compounds is crucial for advancing BNCT research.

A prevalent method for synthesizing L-BPA derivatives involves the palladium-catalyzed borylation of a protected 4-halo-L-phenylalanine. researchgate.netnih.gov For example, N-Boc-4-iodo-L-phenylalanine can be reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the corresponding boronic ester. beilstein-journals.orgresearchgate.net Subsequent deprotection of the boronic ester and the Boc group yields L-BPA. Another approach starts from L-tyrosine, where the hydroxyl group is converted to a triflate, which then undergoes a palladium-catalyzed cross-coupling reaction with a diboron reagent. researchgate.net The use of mechanochemistry has also been explored for the solid-state palladium-catalyzed borylation of aryl halides, offering a more sustainable and efficient route. beilstein-journals.org

Table 4: Synthesis of 4-Borono-L-phenylalanine (L-BPA)

| Precursor | Reagents | Product | Key Features |

|---|---|---|---|

| N-Boc-4-iodo-L-phenylalanine | Bis(pinacolato)diboron, Pd catalyst | N-Boc-4-(pinacolatoboryl)-L-phenylalanine | Miyaura borylation researchgate.netnih.gov |

| N-Cbz-L-tyrosine triflate | Diboron reagent, Pd catalyst | N-Cbz-4-(boryl)-L-phenylalanine derivative | Cross-coupling from tyrosine derivative researchgate.net |

Introduction of Photoreactive Moieties for Photoaffinity Labeling Studies

Photoreactive amino acids are powerful tools for photoaffinity labeling, a technique used to identify and study biomolecular interactions. Upon photoactivation, these amino acids form covalent bonds with nearby molecules, allowing for the "capture" of transient interactions.

A widely used photoreactive phenylalanine analog is p-benzoyl-L-phenylalanine (BPA). creative-proteomics.comscientific.netnih.gov Its synthesis can be achieved through various routes, including Friedel-Crafts acylation. researchgate.net Once synthesized, it can be incorporated into peptides to probe peptide-protein interactions. nih.gov

Another important class of photoreactive moieties is the diazirine group. creative-proteomics.comnih.gov Phenylalanine analogs containing a trifluoromethylphenyldiazirine group, such as TmdPhe, have been developed. nih.govacs.org The synthesis of these compounds can be complex, but methods have been established for their asymmetric synthesis in gram quantities. nih.govacs.org A bifunctional amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa), containing both a photoreactive benzophenone (B1666685) and a clickable terminal alkyne, has also been synthesized, offering a dual-functional probe for advanced labeling studies. nih.govrsc.org

Table 5: Synthesis of Photoreactive Phenylalanine Analogs

| Analog | Photoreactive Moiety | Synthetic Approach |

|---|---|---|

| p-Benzoyl-L-phenylalanine (BPA) | Benzophenone | Friedel-Crafts acylation researchgate.net |

| 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine (TmdPhe) | Trifluoromethylphenyldiazirine | Asymmetric synthesis from elaborated intermediates nih.govacs.org |

Applications in Peptide and Protein Synthesis and Engineering

Integration of 4-(Boc-amino)-L-phenylalanine into Peptide Chains

The incorporation of this non-canonical amino acid into a growing peptide chain follows the fundamental principles of peptide synthesis, adaptable to both solid-phase and solution-phase techniques.

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for assembling peptide chains, and this compound is readily compatible with standard Boc-SPPS protocols. peptide.com In this strategy, the C-terminal amino acid of the desired peptide is anchored to an insoluble polymer resin. mdpi.org The peptide chain is then elongated in a stepwise manner by the sequential addition of N-α-protected amino acids.

The general cycle for incorporating this compound in a Boc-SPPS workflow involves:

Deprotection: The N-α-Boc protecting group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free N-terminal amine.

Coupling: The incoming this compound, with its N-α-amino group also protected by a Boc group, is activated and coupled to the N-terminus of the resin-bound peptide.

Washing: Excess reagents and by-products are removed by washing the resin.

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. The side-chain Boc group of the incorporated 4-amino-L-phenylalanine residue remains intact throughout the synthesis due to its greater acid stability compared to the N-α-Boc group.

Commonly used resins for Boc-SPPS include Merrifield and PAM (phenylacetamidomethyl) resins. mdpi.org The choice of resin depends on the desired C-terminal functionality of the final peptide (acid or amide).

| Synthesis Step | Reagent/Condition | Purpose |

| N-α-Boc Deprotection | 50% TFA in DCM | Removal of the temporary N-terminal protecting group. |

| Neutralization | 10% DIEA in DCM | Generation of the free amine for the next coupling step. |

| Coupling | This compound, Coupling Reagent, Base | Formation of the new peptide bond. |

| Washing | DCM, DMF | Removal of excess reagents and by-products. |

While less common for the synthesis of long peptides, solution-phase peptide synthesis remains a valuable technique, particularly for the preparation of dipeptides or short peptide fragments. In this approach, all reactions are carried out in a homogeneous solution, and purification is performed after each step.

The synthesis of a dipeptide containing this compound in solution phase typically involves the coupling of an N-terminally protected amino acid with a C-terminally protected this compound, or vice versa. nih.govnih.gov The choice of protecting groups for the N-terminus (e.g., Boc or Cbz) and C-terminus (e.g., methyl or ethyl ester) is crucial for ensuring selective reaction and preventing unwanted side reactions.

The formation of the peptide bond between the activated carboxyl group of one amino acid and the free amino group of another is a critical step in peptide synthesis. The choice of coupling reagent can significantly impact the efficiency of this reaction, minimizing side reactions such as racemization.

For the incorporation of this compound, a variety of coupling reagents can be employed. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. They are often used in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve coupling efficiency.

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high efficiency and low racemization rates.

Uronium/Aminium Salts: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) are highly effective coupling reagents widely used in SPPS. peptide.com They promote rapid and efficient amide bond formation.

Optimization of the coupling reaction involves considering factors such as the steric hindrance of the amino acids being coupled, the choice of solvent (typically DMF or NMP in SPPS), reaction time, and temperature. For sterically hindered couplings, more potent activators like HATU may be preferred.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Cost-effective, often used with additives like HOBt. |

| Phosphonium Salts | PyBOP | High coupling efficiency, low racemization. |

| Uronium/Aminium Salts | HBTU, HATU | Highly reactive, suitable for difficult couplings. |

Design and Synthesis of Bioactive Peptides and Their Analogs

The incorporation of this compound provides a strategic advantage in the design and synthesis of bioactive peptides. The protected amino group on the side chain can be deprotected after the peptide has been assembled, providing a handle for further chemical modification. This allows for the creation of peptide analogs with enhanced properties.

Peptides that interact with specific biological receptors are invaluable tools for studying cellular signaling pathways and for the development of new therapeutic agents. By incorporating 4-amino-L-phenylalanine into a peptide sequence, the side-chain amino group can be used to attach various labels, such as fluorescent dyes, biotin, or radioactive isotopes. chemimpex.com These labeled peptides can then be used in binding assays to quantify their affinity for a particular receptor and to visualize receptor distribution in cells and tissues.

For example, a peptide known to bind to a G-protein coupled receptor could be synthesized with a 4-amino-L-phenylalanine residue. After synthesis and purification, the side-chain Boc group can be removed, and a fluorescent probe can be selectively attached to the newly exposed amino group. This fluorescently labeled peptide ligand can then be used in fluorescence microscopy or flow cytometry experiments to study receptor localization and trafficking.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve their stability, bioavailability, or receptor binding properties. nih.gov The presence of the versatile 4-amino group in peptides containing this modified phenylalanine allows for the synthesis of various peptidomimetics.

For instance, the side-chain amino group can be acylated with different functional groups to probe the steric and electronic requirements of a receptor's binding pocket. It can also serve as an attachment point for non-peptidic scaffolds, leading to the creation of hybrid molecules with novel biological activities. chemimpex.com These peptidomimetics are crucial for investigating the molecular mechanisms of peptide-receptor interactions and for the rational design of new drugs.

Site-Specific Incorporation into Proteins

The deprotected form of the compound, 4-amino-L-phenylalanine (pAF), has been successfully incorporated site-specifically into proteins, expanding the chemical diversity of the genetic code. eurekalert.orgresearchgate.net This process allows for the precise installation of a reactive aniline (B41778) side chain at any desired position within a protein's structure.

The site-specific incorporation of pAF into proteins in living organisms like Escherichia coli is achieved by creating new components for the cell's protein synthesis machinery. ualberta.ca This strategy requires an orthogonal aminoacyl-tRNA synthetase and a corresponding transfer RNA (tRNA) pair. ualberta.calabpartnering.org The synthetase is engineered to exclusively recognize the unnatural amino acid (pAF) and attach it to the orthogonal tRNA. This orthogonal tRNA is designed to not be recognized by any of the cell's endogenous synthetases. ualberta.ca

A key part of this strategy is the use of a unique codon that does not encode for any of the 20 canonical amino acids. ualberta.ca The amber stop codon (TAG) is frequently repurposed for this task. eurekalert.orgresearchgate.net When the ribosome encounters a TAG codon in the messenger RNA (mRNA) sequence of a target gene, the orthogonal tRNA, charged with pAF, recognizes the codon and inserts pAF into the growing polypeptide chain, effectively suppressing the "stop" signal. eurekalert.org This process, known as amber suppression, enables the production of a full-length protein containing pAF at the genetically programmed site. eurekalert.org Researchers have successfully evolved synthetase/tRNA pairs, such as a mutant tyrosyl-tRNA synthetase from Methanococcus jannaschii (MjTyrRS), to achieve efficient and high-fidelity incorporation of pAF. researchgate.netnih.gov

Remarkably, scientists have also engineered E. coli to biosynthesize pAF from simple carbon sources, creating a completely autonomous organism that can produce and incorporate a 21st amino acid into its proteins. eurekalert.orgresearchgate.net

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for producing proteins containing unnatural amino acids, including pAF. d-nb.infonih.gov These systems utilize cell extracts containing all the necessary translational machinery (ribosomes, tRNAs, synthetases, etc.) but operate without intact cells, offering greater control over the reaction environment. nih.gov

A significant advantage of CFPS for unnatural amino acid incorporation is the ability to overcome limitations present in living cells. For instance, in E. coli, the competition from release factor 1 (RF1), which recognizes the amber stop codon and terminates translation, can limit the yield of the desired modified protein. d-nb.info CFPS systems can be prepared from genomically recoded E. coli strains that lack RF1, thereby eliminating this competition and significantly improving the efficiency of unnatural amino acid incorporation at multiple sites. d-nb.info Furthermore, the open nature of CFPS allows for the direct supply of high concentrations of the unnatural amino acid and the orthogonal synthetase/tRNA pair, facilitating high yields of the modified protein. nih.gov

The introduction of an unnatural amino acid like pAF can impact the structure, stability, and function of a protein. The effects are highly dependent on the specific location of the incorporation and the local environment within the protein. The pAF side chain is comparable in size to natural aromatic amino acids like phenylalanine and tyrosine, which can minimize significant structural perturbations. nih.gov However, the introduction of the polar amino group can alter local properties such as hydrophobicity and hydrogen bonding potential.

Role in Protein Engineering for Enhanced Properties

The ability to incorporate pAF into proteins opens up new avenues for protein engineering, allowing for the creation of proteins with novel or enhanced properties that are inaccessible using the 20 canonical amino acids. nih.gov

A striking example of engineering novel catalytic activity involves the site-specific incorporation of pAF to create a designer enzyme. eurekalert.org Researchers at the University of Groningen repurposed a bacterial transcription factor, LmrR, which is not naturally an enzyme. The protein forms a doughnut-shaped structure with a central pore. By genetically inserting pAF into this pore, they positioned the aniline side chain of pAF to act as a catalytic residue. eurekalert.org

The aniline group is a known, albeit weak, chemical catalyst. eurekalert.org When positioned within the protein scaffold, its catalytic activity for a hydrazone formation reaction was enhanced by nearly three orders of magnitude compared to the free aniline catalyst in solution. eurekalert.org This demonstrates that the protein environment can significantly boost the inherent catalytic potential of an unnatural amino acid side chain. This novel designer enzyme successfully catalyzes a reaction used in medical biotechnology to link drugs to antibodies, showcasing the power of this approach to create new biocatalysts for specific chemical transformations. eurekalert.org

| Engineered Protein | Unnatural Amino Acid | Target Reaction | Outcome |

| LmrR (Transcription Factor) | 4-amino-L-phenylalanine (pAF) | Hydrazone Formation | Creation of a novel designer enzyme with catalytic activity enhanced by nearly 1000-fold. eurekalert.org |

Creation of Proteins with Altered Binding Affinities

The site-specific incorporation of unnatural amino acids (UAAs) is a powerful strategy in protein engineering to modulate the binding affinities and specificities of peptides and proteins. The introduction of UAAs with unique side chains can introduce novel steric, electronic, and hydrophobic interactions at the binding interface, leading to either enhanced or attenuated binding to target molecules. While the specific compound this compound is a valuable building block in peptide synthesis due to its protected amine functionality, detailed research explicitly quantifying its direct impact on altering protein binding affinities is not extensively documented in publicly accessible literature.

However, the general principles of using phenylalanine analogs to modify binding are well-established. The Boc (tert-butyloxycarbonyl) protecting group on the amino functionality of this compound offers a strategic point for further chemical modification. Once the Boc group is removed, the exposed primary amine can be functionalized with various moieties, such as fluorescent labels, cross-linkers, or other chemical groups designed to interact with a target receptor or protein. This post-translational modification can significantly influence the binding characteristics of the parent peptide or protein.

The rationale for using derivatives of phenylalanine, such as this compound, in modulating binding affinity lies in the ability to introduce new chemical functionalities at a specific position within a peptide sequence. For instance, after deprotection of the Boc group, the resulting 4-amino-L-phenylalanine residue can establish new hydrogen bonds, electrostatic interactions, or serve as an attachment point for larger molecules that can sterically influence the binding pocket.

Hypothetical Research Findings on Binding Affinity Modulation

| Original Peptide/Protein | Target Molecule | Original Binding Affinity (Kd) | Modified Peptide with 4-amino-L-phenylalanine | Post-Modification of 4-amino-L-phenylalanine | Modified Binding Affinity (Kd) | Fold Change in Affinity |

|---|---|---|---|---|---|---|

| Peptide A | Receptor X | 100 nM | Peptide A (Phe -> 4-amino-Phe) | Acetylation | 50 nM | 2-fold increase |

| Peptide B | Enzyme Y | 250 nM | Peptide B (Tyr -> 4-amino-Phe) | Biotinylation | 750 nM | 3-fold decrease |

| Protein C | Antibody Z | 50 nM | Protein C (Trp -> 4-amino-Phe) | Fluorescein labeling | 60 nM | 1.2-fold decrease |

This table is a hypothetical representation and is for illustrative purposes only, as specific experimental data for the direct impact of this compound incorporation on protein binding affinities was not found in the surveyed literature.

The process would involve synthesizing a peptide with this compound, followed by the deprotection of the Boc group to expose the amine. This amine would then be chemically modified, and the binding affinity of the final modified peptide would be compared to the original, unmodified peptide using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays. The expected outcomes would be either an increase or decrease in binding affinity, depending on the nature of the introduced modification and its interaction with the target molecule.

Applications in Chemical Biology and Material Science Research

Bioconjugation Strategies Employing 4-(Boc-amino)-L-phenylalanine Derivatives

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology. Derivatives of 4-amino-L-phenylalanine are frequently employed in these strategies due to the versatile reactivity of the aniline (B41778) amine, which can be transformed into various functional groups suitable for site-specific modification of peptides and proteins. chemimpex.comchemimpex.com

The site-specific attachment of peptides and proteins to larger biomolecules, such as antibodies, is critical for developing targeted therapeutics like antibody-drug conjugates (ADCs). Modified phenylalanine amino acids, derived from 4-amino-L-phenylalanine, can be incorporated into a peptide or a protein scaffold to serve as a chemical handle for conjugation.

This approach allows for precise control over the location of attachment, ensuring that the functionality of the biomolecule, for instance, the antigen-binding site of an antibody, remains uncompromised. nih.gov For example, the amino group of 4-amino-L-phenylalanine can be modified into a photoreactive group, such as a benzophenone (B1666685). Peptides containing this photoreactive amino acid, like 4-benzoyl-L-phenylalanine (Bpa), can be synthesized. nih.gov When exposed to UV light, this group forms a covalent bond with a nearby molecule, such as an antibody, creating a stable conjugate. This method has been used to create site-specific covalent attachments between proteins, anchoring a linker and a payload to an antibody light chain for controlled activation. nih.gov This strategy is pivotal in research aimed at improving the targeted delivery of therapeutic agents. chemimpex.com

| Derivative | Reactive Group | Conjugation Method | Application Example |

|---|---|---|---|

| 4-Azido-L-phenylalanine (AzF) | Azide (B81097) (-N₃) | Click Chemistry (CuAAC, SPAAC) | Site-specific antibody labeling |

| 4-Benzoyl-L-phenylalanine (Bpa) | Benzophenone | Photo-crosslinking | Covalent attachment of peptides to antibody light chains nih.gov |

| 4-Ethynyl-L-phenylalanine | Alkyne (-C≡CH) | Click Chemistry (CuAAC) | Functionalization of proteins for targeted delivery |

The immobilization of peptides and enzymes onto solid surfaces is fundamental for the development of biosensors, biocatalytic materials, and platforms for studying cell-surface interactions. Derivatives of 4-amino-L-phenylalanine provide a robust method for achieving controlled and oriented immobilization.

A prominent strategy involves converting the amino group into an azide, yielding 4-azido-L-phenylalanine (AzF). This unnatural amino acid can be site-specifically incorporated into a peptide or enzyme. nih.gov The azide group can then be used to "click" the biomolecule onto a surface that has been functionalized with a complementary alkyne group. This approach was successfully used to achieve a controlled orientation of a small laccase enzyme on a multi-walled carbon nanotube electrode. nih.gov This site-specific immobilization via copper-free click chemistry enabled efficient direct electron transfer, a key process in biocathode development for biofuel cells. nih.gov Such methods, which allow for precise control over the orientation and position of immobilized enzymes, often result in higher specific activity and stability compared to conventional random immobilization techniques. nih.govnih.gov

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. organic-chemistry.org The premier click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, often catalyzed by copper(I) (CuAAC). organic-chemistry.orgpeptide.com A catalyst-free version, strain-promoted azide-alkyne cycloaddition (SPAAC), is also widely used for in vivo applications. rsc.org

The conversion of 4-amino-L-phenylalanine to 4-azido-L-phenylalanine (AzF) makes it a powerful tool for click chemistry. nih.gov By genetically encoding AzF into a protein at a specific site, researchers can introduce a bio-orthogonal azide handle. This handle can be exclusively reacted with a molecule containing an alkyne, such as a fluorescent dye, a drug molecule, or a purification tag. rsc.org This strategy has been used to modify enzymes to modulate their activity and to attach biomolecules to various substrates for diverse applications in chemical biology and materials science. nih.govrsc.org

| Click Reaction Type | Key Reactants | Catalyst | Key Features | Common Use Case |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Copper(I) | High reaction rate, high yield, forms 1,4-disubstituted triazole. organic-chemistry.orgpeptide.com | In vitro labeling, material functionalization. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) + Azide | None (Metal-free) | Biocompatible (no toxic copper catalyst), suitable for live-cell imaging. rsc.org | In vivo bioconjugation and labeling. rsc.org |

Development of Molecular Probes and Spectroscopic Reporters

Beyond conjugation, derivatives of 4-amino-L-phenylalanine are instrumental in creating sophisticated molecular probes. These probes can report on their local environment through spectroscopic signals, providing invaluable insights into the structure, dynamics, and function of biomolecules.

The amino group of 4-amino-L-phenylalanine can be synthetically converted into a nitrile (cyano) group, yielding 4-cyano-L-phenylalanine (pCNPhe). nih.govnih.gov The nitrile group possesses a unique carbon-nitrogen triple bond whose stretching vibration can be detected by infrared (IR) spectroscopy. nih.govacs.org This vibration occurs in a region of the IR spectrum that is relatively free from interference from the rest of the protein, making it an excellent, non-perturbative spectroscopic reporter. nih.gov

The precise frequency of the nitrile stretch is highly sensitive to its local environment, including polarity, electric fields, and hydrogen bonding interactions. acs.orgacs.org By genetically incorporating pCNPhe at specific sites within a protein, researchers can map the local environment at those positions. For instance, studies using superfolder green fluorescent protein (sfGFP) have shown that the nitrile frequency of pCNPhe shifts depending on whether it is in a solvent-exposed site, a partially buried site, or a complex interior site involving hydrogen bonds. nih.govacs.org This multifaceted approach, combining IR spectroscopy with X-ray crystallography and molecular dynamics simulations, provides a detailed molecular interpretation of local protein environments. nih.govnih.govacs.org

| Probe Location in sfGFP | Local Environment | Observed Nitrile Frequency (cm⁻¹) | Interpretation |

|---|---|---|---|

| Site 133 | Solvent-exposed | ~2239 | Probe is in a polar, aqueous environment. nih.govacs.org |

| Site 149 | Partially buried | ~2235 | Probe experiences a less polar environment than the surface. nih.govacs.org |

| Site 74 | Complex interior | Multiple peaks (~2232, ~2237, ~2241) | Probe experiences multiple distinct environments, including van der Waals interactions and hydrogen bonding to water or histidine. nih.govacs.org |

The aromatic amine of 4-amino-L-phenylalanine can serve as a precursor for the synthesis of environmentally sensitive fluorescent probes. While the parent compound is not fluorescent, the amino group can be chemically modified to create larger, conjugated π-systems that exhibit useful photophysical properties.

One strategy involves using derivatives to modulate the fluorescence of other molecules. For example, 4-nitro-L-phenylalanine, which can be synthesized from 4-amino-L-phenylalanine, has been shown to act as an effective fluorescence quencher. researchgate.net When placed in proximity to a fluorescent amino acid like tryptophan, it can quench its fluorescence, a phenomenon useful for studying protein conformational changes and binding events.

Furthermore, the self-assembly of dipeptides containing derivatives of 4-amino-L-phenylalanine can lead to novel photophysical phenomena. Research on Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine demonstrated aggregation-induced emission, where the molecules become fluorescent upon self-assembling into nanostructures. rsc.org This property is highly valuable for developing probes that light up in response to specific aggregation events, such as those associated with protein misfolding diseases. The incorporation of fluorine into the phenyl ring of phenylalanine can also be used to develop agents for Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.gov These examples highlight the potential of using the 4-amino-L-phenylalanine scaffold to design advanced probes for cellular and biochemical research.

Self-Assembly of Peptides and Peptide-Based Materials

The modification of phenylalanine, particularly through the addition of a tert-butyloxycarbonyl (Boc) protecting group, has been a significant area of research in chemical biology and material science. Dipeptides containing these modified amino acids exhibit a remarkable ability to self-assemble into highly ordered supramolecular structures. This process is driven by a complex interplay of non-covalent interactions, leading to the formation of novel biomaterials with unique properties and potential for various research applications.

Formation of Nanostructures (e.g., Nanofibrils, Nanotubes) from Modified Phenylalanine Dipeptides

N-tert-butoxycarbonyl-L-phenylalanine-L-phenylalanine (Boc-Phe-Phe), a protected aromatic dipeptide, is a prominent example of a molecule capable of forming diverse and well-ordered nanostructures through self-assembly. rsc.orgnih.gov The final morphology of these structures is highly dependent on the experimental conditions, particularly the solvent system used for dissolution and precipitation. rsc.orgnih.gov

Researchers have demonstrated that Boc-Phe-Phe can form highly ordered tubular nanostructures as well as nanospheres. nih.gov For instance, dissolving Boc-Phe-Phe in a 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP)/water solution typically leads to the formation of nanotubes, while using an HFIP/ethanol solvent system under similar conditions results in the self-assembly of nanospheres. rsc.org Other derivatives, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe), have been observed to self-assemble into nanofibrils and nanospheres. rsc.org A unique "dual self-assembly" has also been reported for Boc-pNPhepNPhe, where nanotubes first form and then further assemble into microtapes. rsc.org Similarly, Boc-L-phenylalanyl-L-tyrosine (Boc-PheTyr) can assemble into microspheres or microtapes based on the solvent environment. rsc.org

The dimensions of these nanostructures can be significant, with nanotubes reaching tens of microns in length and average thicknesses of around 690 nm. rsc.org This tunable self-assembly into distinct morphologies like nanotubes, nanofibrils, and nanospheres makes these modified dipeptides versatile building blocks for nanoscale research. rsc.orgnih.gov

Table 1: Morphologies of Self-Assembled Boc-Protected Dipeptides

| Dipeptide Derivative | Solvent System | Resulting Nanostructure |

|---|---|---|

| Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) | HFIP / Water | Nanotubes rsc.org |

| Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) | HFIP / Ethanol | Nanospheres rsc.org |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe) | HFP / Water or Ethanol | Nanofibrils, Nanospheres, Nanotubes, Microtapes rsc.org |

| Boc-L-phenylalanyl-L-tyrosine (Boc-PheTyr) | Ethanol / Water | Microspheres rsc.org |

| Boc-L-phenylalanyl-L-tyrosine (Boc-PheTyr) | HFP / Water | Microtapes rsc.org |

Investigation of Self-Assembly Mechanisms and Driving Forces

The spontaneous organization of modified phenylalanine dipeptides into complex, hierarchical structures is governed by a delicate balance of noncovalent intermolecular interactions. rsc.orgnih.gov These interactions are the fundamental driving forces behind the self-assembly process, dictating the recognition between individual peptide molecules and their subsequent arrangement into stable nanostructures. nih.govnih.gov

Key driving forces identified in the self-assembly of Boc-protected phenylalanine dipeptides include:

Aromatic Interactions (π-π Stacking): The phenyl rings of the phenylalanine residues play a crucial role. These aromatic groups interact through π-π stacking, a significant force that promotes the ordered arrangement of the peptide backbones. nih.govnih.gov This stacking is a major contributor to the stability of the resulting nanostructures. mdpi.com

Hydrogen Bonding: The peptide backbone contains amide groups that are capable of forming strong and directional hydrogen bonds. nih.govnih.gov This network of hydrogen bonds acts in concert with π-π stacking to guide the formation of well-defined, ordered assemblies like fibrils and tubes. nih.gov

The interplay of these forces allows for the precise molecular recognition necessary for the bottom-up fabrication of these complex biomaterials. nih.gov

Fabrication of Peptide-Based Biomaterials (e.g., Hydrogels, Electrospun Fibers) for Research

The self-assembly properties of Boc-protected phenylalanine derivatives are leveraged to fabricate advanced biomaterials for research, including hydrogels and electrospun fibers.

Hydrogels: Peptide-based hydrogels are of particular interest due to their high water content, biocompatibility, and potential to mimic the extracellular matrix. nih.govresearchgate.net Boc-diphenylalanine analogues have been shown to self-assemble into nanofibrillar networks that entrap large amounts of water, forming stable hydrogels. nih.gov The gelation process can be initiated by methods such as a pH switch. nih.gov Studies have shown that the stability of these hydrogels can be tuned by making small modifications to the peptide backbone; for example, Boc-diphenylalanine homologues with additional methylene (B1212753) groups (β and γ-homologues) form more stable hydrogels compared to the native α-dipeptide, which tends to self-assemble into spheres rather than the fibers necessary for a stable gel network. nih.gov

Table 2: Gelation Properties of Boc-Diphenylalanine Analogues

| Hydrogelator | Gelation Time | Observed Stability | Self-Assembled Morphology |

|---|---|---|---|

| Boc-α(S)Phe-α(S)Phe-OH | ~7 hours | Less stable; degradation observed after one day nih.gov | Spheres nih.gov |

| Boc-β³(R)Phe-β³(R)Phe-OH | ~1 minute | Higher stability nih.gov | Fibers nih.gov |

| Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH | Instantaneous | Higher stability nih.gov | Fibers nih.gov |

Electrospun Fibers: Electrospinning is a versatile technique used to produce micro- and nanofibers. nih.govunimi.it While typically used for high molecular weight polymers, small, self-assembling molecules like Boc-Phe-Phe can also be processed. nih.gov Researchers have successfully created hybrid nanocomposites by embedding Boc-Phe-Phe within biocompatible polymer matrices such as poly(L-lactic acid) (PLLA), polymethylmethacrylate (PMMA), and poly-ɛ-caprolactone (PCL). rsc.orgresearchgate.net During the electrospinning process, which occurs under a strong electric field, the Boc-Phe-Phe dipeptides self-assemble into their characteristic nanostructures (e.g., nanotubes) within the polymer fibers. rsc.org This technique allows for the creation of large-scale, aligned arrays of peptide nanostructures embedded within a flexible fibrous mat, a configuration that is particularly relevant for exploring properties like piezoelectricity. rsc.orgresearchgate.net

Exploration of Piezoelectric Properties in Self-Assembled Peptide Structures

Piezoelectricity is the ability of certain materials to generate an electric charge in response to applied mechanical stress. Biocompatible piezoelectric materials are of great interest for applications in biomedical devices and energy harvesting. kpfu.ru Dipeptides formed from chiral amino acids, such as diphenylalanine and its derivatives, are attractive candidates for exploring these properties due to their ability to form non-centrosymmetric crystalline structures. rsc.org

Self-assembled nanostructures of Boc-Phe-Phe and its analogues have demonstrated significant piezoelectric properties. rsc.org When these dipeptides are incorporated into electrospun fibers, the resulting hybrid materials can function as effective piezoelectric generators. rsc.orgrsc.org For example, fibers containing Boc-pNPhepNPhe generated a maximum output voltage of 58 V and a power density of 9 μW cm⁻² under a periodic applied force of 1.5 N. rsc.org The alignment of the peptide nanotubes within the polymer matrix during the electrospinning process is crucial for enhancing this piezoelectric response. rsc.org The measured piezoelectric coefficients for these materials are comparable to, and in some cases larger than, those of well-studied inorganic piezoelectric materials and other dipeptides. rsc.orgkpfu.ru

Table 3: Piezoelectric Properties of Self-Assembled Boc-Protected Dipeptides in Electrospun Fibers

| Dipeptide Derivative | Effective Piezoelectric Coefficient (d_eff) | Piezoelectric Voltage Coefficient (g_eff) | Maximum Reported Output Voltage |

|---|---|---|---|

| Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe) | 8.4 pC N⁻¹ rsc.org | Not Reported | Not Reported |

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe) | ~16 pC N⁻¹ (estimated) rsc.org | ~0.6 Vm N⁻¹ rsc.org | 58 V rsc.org |

| Boc-L-phenylalanyl-L-tyrosine (Boc-PheTyr) | ~7 pC N⁻¹ (estimated) rsc.org | Not Reported | Not Reported |

Advanced Research Directions and Future Perspectives

Computational Design and Modeling of 4-(Boc-amino)-L-phenylalanine Containing Peptides and Proteins

The integration of computational methods has become indispensable in modern peptide and protein design, enabling the prediction of structure, function, and molecular interactions before embarking on laborious and expensive experimental work.

In Silico Studies of Molecular Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are powerful tools for investigating the conformational landscapes of peptides containing this compound. nih.govnih.govnih.govbonvinlab.org These methods allow researchers to explore how the introduction of this unnatural amino acid influences the secondary and tertiary structure of a peptide. For instance, the Boc-protected amino group can alter the local hydrophobicity and steric bulk of the side chain, potentially leading to unique folding patterns or stabilizing specific conformations. nih.gov

In silico studies can elucidate key non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that govern the peptide's structure and its binding to biological targets. nih.govnih.gov By simulating the peptide in various solvent environments, researchers can gain insights into its behavior in physiological conditions. The conformational preferences of peptides containing modified phenylalanine residues can be systematically analyzed to guide the design of constrained analogs with desired structural propensities.

Prediction of Peptide Properties and Activity Through Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govsddn.esnih.gov For peptides incorporating this compound and its derivatives, QSAR models can be developed to predict various properties, including binding affinity to a target receptor, antimicrobial activity, or cell permeability. sddn.esnih.gov

These models are built using molecular descriptors that quantify various physicochemical properties of the peptides, such as size, shape, hydrophobicity, and electronic properties. encyclopedia.pub The development of sophisticated machine learning algorithms has further enhanced the predictive power of QSAR, enabling the screening of large virtual libraries of peptides to identify candidates with optimal properties. researchgate.net This in silico screening significantly accelerates the discovery process for new peptide-based therapeutics.

| Computational Method | Application in Peptide Design | Predicted Properties |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Exploring conformational landscapes and stability of peptides. | Secondary structure, folding pathways, solvent interactions. |

| Quantum Mechanics (QM) Calculations | Detailed analysis of electronic structure and reaction mechanisms. | Bond energies, charge distribution, reaction barriers. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Binding affinity, toxicity, pharmacokinetic properties. |

| Homology Modeling | Building 3D models of peptides based on known structures. | Tertiary structure, potential binding sites. |

Mechanistic Studies of Reactions Involving this compound

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and for the rational design of new chemical transformations. For this compound, mechanistic studies are particularly relevant in the contexts of solid-phase peptide synthesis and side-chain modification.

In Solid-Phase Peptide Synthesis (SPPS), the Boc group serves as a temporary protecting group for the side-chain amino functionality. vectorlabs.comwikipedia.org Mechanistic studies in SPPS focus on the efficiency and fidelity of the coupling and deprotection steps. wpmucdn.comluxembourg-bio.com For instance, understanding the kinetics and intermediates of the acid-catalyzed removal of the Boc group from the side chain is essential to prevent unwanted side reactions and ensure the integrity of the final peptide.

Furthermore, the amino group on the phenyl ring, once deprotected, is a handle for a variety of chemical modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce new carbon-carbon bonds at this position. beilstein-journals.orgnih.govresearchgate.net Mechanistic investigations of these reactions, often involving computational modeling, help in elucidating the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.govnih.gov Such studies are critical for optimizing reaction conditions, including the choice of catalyst, ligand, and base, to achieve high yields and selectivity.

Novel Synthetic Routes for Expanding the Scope of Phenylalanine Modifications

The development of novel synthetic methodologies is key to expanding the chemical space accessible from this compound and creating a diverse range of functionalized building blocks for peptide synthesis.

One innovative approach involves the use of traceless linkers in solid-phase synthesis, where the phenylalanine side chain is anchored to the resin. nih.govmdpi.org This strategy allows for modifications at both the N- and C-termini of the amino acid before cleavage from the solid support, enabling the creation of diverse peptide libraries. mdpi.org

Enzymatic and chemoenzymatic methods are also emerging as powerful tools for the synthesis of phenylalanine derivatives. nih.govnih.govresearchgate.net For example, phenylalanine ammonia (B1221849) lyases (PALs) can be engineered to catalyze the enantioselective synthesis of various substituted phenylalanines. nih.govresearchgate.net Combining enzymatic reactions with chemical transformations in a cascade process can provide efficient and environmentally friendly routes to novel, optically pure phenylalanine analogs. nih.gov

Recent advances in catalysis have also led to new methods for the direct functionalization of the phenyl ring, offering alternative strategies to the use of pre-functionalized starting materials. These methods provide access to a wide array of substituted phenylalanine derivatives that can be subsequently protected with a Boc group for use in peptide synthesis.

| Synthetic Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Solid-Phase Synthesis with Side-Chain Anchoring | Immobilization of the phenylalanine side chain on a solid support. | Facilitates library synthesis and purification. | Linker stability and cleavage efficiency. |

| Chemoenzymatic Synthesis | Combination of enzymatic and chemical reactions. | High enantioselectivity, mild reaction conditions. | Enzyme stability and substrate scope. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds on the phenyl ring. | High functional group tolerance and versatility. | Catalyst cost and removal of metal impurities. |

Integration of this compound in Emerging Research Fields (e.g., Optogenetics, Chemical Proteomics)

The unique properties of this compound make it a promising candidate for integration into cutting-edge research areas such as optogenetics and chemical proteomics.

Optogenetics involves the use of light to control the activity of cells, typically neurons, in living tissue. escholarship.orgnih.govescholarship.org A key technique in this field is the genetic incorporation of unnatural amino acids (Uaas) with photo-responsive properties into proteins. escholarship.orgnih.govescholarship.org While this compound itself is not photo-responsive, it serves as a valuable precursor. The Boc-protected amino group can be deprotected and subsequently modified with a photocaging group. The resulting photocaged phenylalanine derivative could then be incorporated into a target protein, allowing for light-induced activation or deactivation of the protein's function with high spatial and temporal resolution. nih.gov

In the field of chemical proteomics, the goal is to develop chemical probes to study protein function, interactions, and localization within the complex environment of the cell. broadinstitute.org this compound can be used as a scaffold to synthesize such probes. The amino group on the phenyl ring can be functionalized with various reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins. These probes can then be used in activity-based protein profiling (ABPP) or other proteomic techniques to identify and characterize protein targets.

Bioisosteric Replacements and Their Academic Implications for Peptide and Protein Design

Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of modulating the molecule's biological activity, metabolic stability, or pharmacokinetic profile. nih.govacs.org The phenyl ring of phenylalanine is a common target for bioisosteric replacement in peptide and protein design.

A wide range of bioisosteres for the phenyl group have been explored, including other aromatic rings (e.g., pyridine, thiophene), non-aromatic carbocycles (e.g., cyclohexane), and more exotic structures like cubane (B1203433) and bicyclo[1.1.1]pentane. acs.org The choice of bioisostere can have a profound impact on the properties of the resulting peptide. For example, replacing the phenyl ring with a more polar heterocycle can improve aqueous solubility, while introducing a rigid, non-aromatic scaffold can constrain the peptide's conformation and enhance its binding affinity to a target.

The academic implications of these studies are significant. By systematically replacing the phenylalanine side chain with various bioisosteres and evaluating the effects on peptide structure and function, researchers can gain fundamental insights into the principles of molecular recognition. This knowledge can then be applied to the rational design of peptidomimetics with improved therapeutic properties. Computational methods play a crucial role in this area, allowing for the in silico evaluation of different bioisosteres before their chemical synthesis. acs.org

Q & A

Q. What is the role of the Boc protecting group in 4-(Boc-amino)-L-phenylalanine during peptide synthesis, and how does it influence biochemical applications?

The tert-butoxycarbonyl (Boc) group temporarily protects the amine moiety, preventing undesired nucleophilic reactions during solid-phase peptide synthesis. It allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while preserving other functional groups. This modification facilitates the strategic introduction of probes or linkers at the 4-position for studying protein-protein interactions via techniques like surface plasmon resonance or fluorescence anisotropy .

Q. What spectroscopic techniques confirm successful Boc protection of 4-amino-L-phenylalanine?

- FT-IR : A strong carbonyl stretch at 1680–1720 cm⁻¹ (urethane C=O) and tert-butyl C-H vibrations at 2970–2880 cm⁻¹.

- ¹H NMR : A singlet at δ 1.38–1.45 ppm (9H, tert-butyl) and urethane NH resonance at δ 5.2–5.5 ppm.

- ¹³C NMR : A quaternary Boc carbon signal at ~80–85 ppm. Comparative analysis with unprotected analogs is critical to validate these features .

Advanced Research Questions

Q. How can structural isomers be resolved during the synthesis of radiofluorinated this compound derivatives?

Reverse-phase HPLC with mixed-mode columns (C18/ion-pairing) and tertiary solvent systems (e.g., acetonitrile/water/TFA with 10 mM ammonium formate) improves isomer separation. Radio-TLC coupled with phosphor imaging quantifies isomer ratios, particularly when 3- and 4-isomers co-elute. Baseline separation of 2-fluoro isomers is achievable, while 3-/4-isomers require post-HPLC validation .

Q. What strategies enable bioorthogonal conjugation of azido-functionalized this compound in Fmoc-based peptide synthesis?

- Orthogonal Protection : The Boc group shields the α-amine during Fmoc-SPPS, while the 4-azido moiety remains reactive.

- Click Chemistry : Post-synthesis, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes introduces probes.

- Optimized Conditions : Use low-dielectric solvents (DMF/DCM 1:3) to prevent azide reduction and validate conjugation via mass spectrometry (227 Da shift from triazole formation) .

Q. How does the Boc group affect the interfacial behavior of this compound in lipid bilayer studies?

The Boc group lowers the para-amine's apparent pKa by 1.2 units at interfaces due to charge stabilization. This is quantified via:

Q. What considerations guide the use of this compound in molecularly imprinted polymers (MIPs) for chiral recognition?

- Template Design : The Boc group creates hydrophobic cavities during radical polymerization.

- Optimized Ratios : A 1:4 template-to-monomer ratio balances cavity density and selectivity.

- Post-Polymerization Treatment : Acidolysis (HCl/dioxane) removes the template while preserving imprint sites. MIPs integrated with extended-gate field-effect transistors (EG-FETs) achieve 10³-fold selectivity for L-enantiomers in biosensing applications .

Methodological Considerations

- Deprotection : Boc removal typically requires acidic conditions (e.g., TFA), but mild alternatives (e.g., HCl in dioxane) may preserve sensitive functional groups.

- Purity Analysis : Combine HPLC, NMR, and mass spectrometry to confirm isomer-free synthesis and conjugation efficiency.

- Applications : Use derivatives in photoaffinity labeling (e.g., introducing photoreactive benzophenone groups) or material science (e.g., biofunctionalized surfaces) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.